2-Methyl-4-nitroimidazole is a derivative of the nitroimidazole class, a scaffold found in various biologically active compounds and used as a precursor in chemical synthesis. The defining characteristic of 2-Methyl-4-nitro-1H-Imidazole-1-15N is the incorporation of a stable, heavy nitrogen isotope (15N) at the N1 position of the imidazole ring. This isotopic label makes the compound chemically identical to its unlabeled counterpart but physically distinguishable by mass, a critical feature for its primary role as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic or environmental studies.
Procuring the unlabeled 2-Methyl-4-nitroimidazole as a substitute is functionally invalid for the compound's core applications. In isotope dilution mass spectrometry, an ideal internal standard must be chemically analogous but mass-distinguishable from the analyte. The unlabeled version has the same mass as the target analyte, making it impossible to differentiate between the standard and the substance being measured, which invalidates the quantification. For metabolic or environmental fate studies, the 15N label serves as a unique tracer; without it, the compound's pathway cannot be distinguished from endogenous nitrogen-containing molecules or the unlabeled parent compound.
The primary procurement driver for this compound is its mandatory role as an internal standard (IS) in stable isotope dilution analysis (SIDA). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting nitroimidazole residues in food products, stable isotope-labeled analogues are used for quantification. The mass difference between the 15N-labeled standard and the native analyte allows for precise correction of matrix effects and variations in instrument response, a key requirement for regulatory compliance and reliable data. The use of such standards is a core principle for achieving high accuracy and reproducibility in bioanalytical and food safety testing.
| Evidence Dimension | Mass-to-charge ratio (m/z) in MS/MS |
| Target Compound Data | Protonated molecule [M+H]+ with a mass shift of +1 due to the 15N isotope compared to the native compound. |
| Comparator Or Baseline | Unlabeled 2-Methyl-4-nitroimidazole: Identical m/z to the analyte, making it indistinguishable and unusable as an internal standard. |
| Quantified Difference | Δm/z = +1 |
| Conditions | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis, typically used for quantifying veterinary drug residues in complex matrices like meat, eggs, or plasma. |
This mass difference is non-negotiable for accurate quantification, as it corrects for sample loss during preparation and signal suppression in the mass spectrometer, ensuring data reliability.
The 15N label provides an unambiguous tool for tracing the fate of the imidazole nitrogen atom during metabolic or environmental degradation processes. For example, studies on the catabolic pathways of nitroimidazoles in soil bacteria involve tracking the initial denitration step. Using a 15N-labeled precursor allows researchers to follow the label into subsequent products, such as nitrite or other metabolites, via NMR or mass spectrometry. This definitively proves the transformation pathway, which is impossible with an unlabeled compound where the nitrogen atoms are indistinguishable from those in the biological system. This approach is a general and powerful method for elucidating reaction mechanisms and structural transformations in nitrogen heterocycles.
| Evidence Dimension | Signal for Pathway Tracing |
| Target Compound Data | Presence of a unique 15N signal in downstream metabolites, directly observable by 15N NMR or as a specific mass shift in MS. |
| Comparator Or Baseline | Unlabeled compound: No unique signal. Nitrogen atoms in metabolites are indistinguishable from background nitrogen, preventing definitive pathway elucidation. |
| Quantified Difference | Qualitative (Signal vs. No Signal) |
| Conditions | In vitro or in vivo metabolism studies using bacterial cultures, cell lines, or whole organisms, followed by analysis with mass spectrometry or NMR spectroscopy. |
For researchers studying drug metabolism or environmental breakdown, this compound provides conclusive evidence of nitrogen fate, a critical detail that cannot be obtained using an unlabeled analog.
Used as a certified internal standard for the quantitative analysis of 2-methyl-4-nitroimidazole and related nitroimidazole drug residues in animal-derived food products like meat, eggs, and shrimp via LC-MS/MS, ensuring adherence to maximum residue limits (MRLs).
Serves as an essential tool in preclinical and clinical studies to quantify the concentration of a 2-methyl-4-nitroimidazole-based parent drug in plasma, urine, or tissue samples, providing accurate data on its absorption, distribution, metabolism, and excretion.
Applied as a tracer to study the degradation pathways of nitroimidazole contaminants in soil and water, helping to identify breakdown products and assess the efficacy of bioremediation strategies by microorganisms.